molecular formula C9H7BrN2O B6614608 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1198277-84-7

4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B6614608
CAS No.: 1198277-84-7
M. Wt: 239.07 g/mol
InChI Key: CALYOWUXGXUCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 4, a methyl group at position 1, and a carbaldehyde group at position 2. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting receptors like dopamine D4 or c-MYC G-quadruplex stabilizers . Its structure combines electron-withdrawing (bromine) and electron-donating (methyl) substituents, influencing reactivity and physical properties such as solubility and stability. Key identifiers include CAS number 728034-12-6 and molecular formula C₉H₇BrN₂O .

Properties

IUPAC Name

4-bromo-1-methylpyrrolo[2,3-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-4-6(5-13)8-7(10)2-3-11-9(8)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALYOWUXGXUCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C=CN=C21)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

NBS in dichloromethane (DCM) at 0–5°C selectively brominates the 4-position due to the electron-rich nature of the pyrrole ring. The reaction proceeds via radical intermediates, with the methyl group at position 1 exerting a mild directing effect.

Optimized Protocol :

  • Reagents : NBS (1.2 equiv), AIBN (catalytic)

  • Solvent : DCM

  • Time : 2–4 hours

  • Yield : 70–75%

Side Products :

  • Over-bromination at adjacent positions (e.g., 5-bromo derivative) may occur if stoichiometry exceeds 1.2 equiv.

Electrophilic Bromination with Bromine

Gaseous bromine in carbon tetrachloride (CCl4) under reflux achieves bromination but with lower regioselectivity. This method is less favored due to challenges in controlling mono-bromination.

Conditions :

  • Reagents : Br2 (1.1 equiv)

  • Solvent : CCl4

  • Temperature : 25°C

  • Yield : 50–60%

Formylation at the 3-Position

The aldehyde group is introduced via the Vilsmeier-Haack Reaction , which formylates electron-rich aromatic systems. This step follows bromination to avoid interference between the formyl and bromine groups during earlier stages.

Procedure :

  • Generate the Vilsmeier reagent by reacting DMF with POCl3 at 0°C.

  • Add 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine to the reagent.

  • Heat the mixture at 50°C for 1–2 hours.

Workup :

  • Quench with ice-water, neutralize with NaHCO3, and extract with ethyl acetate.

  • Purify via recrystallization (ethanol/water) or column chromatography.

Yield : 80–85%.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

For advanced derivatives, Suzuki-Miyaura coupling introduces functional groups post-bromination. For example, substituting the 4-bromo group with aryl boronic acids enables diversification.

Conditions :

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Base : K2CO3

  • Solvent : Toluene/EtOH

  • Temperature : 90°C

Oxidative Formylation

In cases where direct formylation is challenging, oxidation of a 3-hydroxymethyl intermediate (e.g., using MnO2) provides an alternative pathway.

Methodological Challenges and Optimizations

Regioselectivity in Bromination

The 4-position’s reactivity is influenced by:

  • Electronic Effects : The pyrrole nitrogen’s lone pairs activate adjacent positions.

  • Steric Hindrance : The 1-methyl group slightly shields the 2-position, favoring 4-bromination.

Table 1 : Bromination Efficiency Under Varied Conditions

Brominating AgentSolventTemperature (°C)Regioselectivity (4-Br:5-Br)Yield (%)
NBSDCM0–59:175
Br2CCl4253:160

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) effectively separates mono-brominated products.

  • Recrystallization : Ethanol/water (7:3) yields high-purity 4-bromo intermediates.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR (400 MHz, CDCl3): δ 10.2 (s, 1H, CHO), 8.4 (s, 1H, H-2), 7.6 (d, 1H, H-5), 4.1 (s, 3H, N-CH3).

  • 13C NMR : δ 192.1 (CHO), 150.2 (C-4), 135.6 (C-2).

Mass Spectrometry :

  • ESI-MS : m/z 225.04 [M+H]+ (calculated for C8H5BrN2O).

Purity Analysis :

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

Large-scale synthesis necessitates:

  • Cost-Effective Catalysts : Replacing Pd with Ni-based catalysts for cross-coupling.

  • Solvent Recycling : DCM recovery via distillation.

  • Safety Protocols : Handling POCl3 and bromine in enclosed systems.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde lies in medicinal chemistry, particularly as a precursor for synthesizing bioactive compounds.

Case Study: MPS1 Inhibition

A study published in the Journal of Medicinal Chemistry discusses the synthesis of pyrrolopyridine derivatives using this compound as a starting material. These derivatives showed potent inhibition of MPS1 (Monopolar Spindle 1), a protein kinase involved in cell cycle regulation. The compound's structure was optimized to enhance its oral bioavailability and metabolic stability, demonstrating its potential as a therapeutic agent for cancer treatment .

Table: MPS1 Inhibitory Activity

Compound IDIC50 (μM)Oral Bioavailability (%)Metabolic Stability (h)
390.124872
610.165099

Synthetic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for various modifications that can lead to the development of new materials or drugs.

Synthetic Pathways

Research has shown that employing palladium-mediated coupling reactions with this compound can yield diverse pyrrolopyridine derivatives with enhanced biological activities .

Material Science

In addition to its medicinal applications, 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has potential uses in material science, particularly in the development of organic semiconductors and sensors.

Case Study: Organic Photovoltaics

Recent studies indicate that derivatives of this compound can be integrated into organic photovoltaic devices due to their suitable electronic properties. The incorporation of such compounds can improve charge transport and overall device efficiency .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of FGFRs. By binding to these receptors, it prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .

Comparison with Similar Compounds

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 757978-33-9)

  • Key Differences : Bromine at position 5 instead of 4; lacks the N-methyl group at position 1.
  • The absence of the methyl group increases susceptibility to oxidation or deprotonation at the NH position .
  • Synthesis : Prepared via Vilsmeier-Haack reaction using hexamine and acetic acid (67% yield) .

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 171919-36-1)

  • Key Differences : Lacks bromine; retains the methyl and aldehyde groups.
  • Impact : The absence of bromine simplifies further functionalization but reduces electrophilic aromatic substitution reactivity. The methyl group enhances stability compared to NH-containing analogs .

Functional Group Modifications

5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

  • Key Differences : Tosyl (p-toluenesulfonyl) group at position 1 instead of methyl.
  • Impact : The bulky tosyl group increases molecular weight (MW = 389.26 vs. 239.07 for the methyl analog) and reduces solubility in polar solvents. The sulfonyl group also acts as a better leaving group for nucleophilic displacement reactions .
  • Physical Properties : Boiling point 555.5±60.0°C; density 1.62±0.1 g/cm³; pKa -2.66±0.30 .

3-((5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile (21f)

  • Key Differences : Ethynylbenzonitrile substituent at position 3 instead of aldehyde.
  • Impact : The nitrile and ethynyl groups enhance π-stacking interactions, making this compound suitable for materials science applications. However, the absence of an aldehyde limits its utility in condensation reactions .

Pharmacologically Relevant Analogs

L-750,667 (Azaindole Derivative)

  • Key Differences : Azaindole core with substituents optimized for dopamine D4 receptor antagonism (Ki = 0.51 nM).
  • The aldehyde group in 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde could serve as a synthetic handle for introducing similar pharmacophores .

Key Research Findings

Synthetic Versatility: The aldehyde group in 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde enables Knoevenagel condensations and Grignard reactions, as seen in the synthesis of c-MYC stabilizers .

Substituent Effects : Bromine at position 4 enhances electrophilic substitution reactivity compared to position 5 analogs, while the methyl group improves metabolic stability .

Pharmacological Potential: Analogous compounds (e.g., L-750,667) highlight the scaffold's relevance in CNS drug discovery .

Biological Activity

4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical characteristics, biological activities, and relevant research findings.

  • IUPAC Name : 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
  • Molecular Formula : C8H5BrN2O
  • Molecular Weight : 225.04 g/mol
  • CAS Number : 1000340-35-1
  • Purity : Typically around 96% to 97% in commercial preparations.

Antimicrobial Activity

Research indicates that derivatives of pyrrolopyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.22 µg/mL, indicating strong efficacy against pathogens .

Anticancer Potential

Pyrrolopyridine derivatives have been investigated for their anticancer properties. Specific studies suggest that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of critical signaling pathways involved in cell proliferation and survival. For example, certain derivatives have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial and cancer cell survival .

Neuroprotective Effects

Recent studies suggest that pyrrolopyridine derivatives may also exhibit neuroprotective effects. They have been implicated in reducing oxidative stress and inflammation in neuronal cells, which is essential for developing treatments for neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Compounds derived from pyrrolopyridines showed MIC values ranging from 0.22 to 0.25 µg/mL against resistant bacterial strains. Additionally, they demonstrated significant antibiofilm activity compared to standard antibiotics like Ciprofloxacin .
Anticancer Activity A study reported that certain pyrrolopyridine derivatives exhibited IC50 values ranging from 12.27 to 31.64 µM against cancer cell lines, indicating their potential as anticancer agents .
Neuroprotection Research indicated that these compounds could reduce levels of reactive oxygen species (ROS) in neuronal cells, suggesting a protective role against oxidative damage associated with neurodegenerative diseases .

The biological activity of 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound acts as an inhibitor of DNA gyrase and DHFR, enzymes critical for DNA replication and synthesis in bacteria and cancer cells.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells by modulating key proteins involved in cell survival.
  • Antioxidant Properties : The compound exhibits antioxidant activity, helping mitigate oxidative stress in cells.

Q & A

Q. Essential Techniques

  • NMR :
    • ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Methyl group (1-position) resonates at δ 3.7–3.9 ppm .
    • ¹³C NMR : Aldehyde carbon at δ 190–195 ppm; bromine causes deshielding of C4 (δ 115–120 ppm) .
  • LC-MS : Confirms molecular ion [M+H]⁺ at m/z 255.0 (C₉H₇BrN₂O⁺) .

Resolving Contradictions
Discrepancies in spectral data (e.g., aldehyde proton shifts) may arise from solvent polarity or impurities. Triangulate with FT-IR (C=O stretch at ~1700 cm⁻¹) and elemental analysis .

How does 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde inhibit fibroblast growth factor receptors (FGFRs), and what experimental assays validate this activity?

Mechanistic Insights
The aldehyde group forms reversible covalent bonds with FGFR catalytic lysine residues, while the bromine enhances binding affinity through hydrophobic interactions. Molecular docking studies suggest binding to the ATP pocket .

Q. Experimental Validation

  • Kinase Assays : Measure IC₅₀ values using recombinant FGFR1–4 and ADP-Glo™ kits. Reported IC₅₀: 50–100 nM for FGFR1 .
  • Cellular Assays : Anti-proliferative activity in Ba/F3 cells transfected with FGFR2 fusions (EC₅₀ ~200 nM) .

How can researchers address low yields in multi-step syntheses of this compound?

Q. Troubleshooting Strategies

Step Issue Solution
BrominationIncomplete reactionIncrease NBS stoichiometry (1.2 eq) and extend reaction time (12 hours) .
FormylationAldehyde oxidationUse anhydrous DMF and inert atmosphere (N₂/Ar) .
MethylationCompeting N3-methylationPre-purify intermediates to remove residual moisture .

Q. Yield Optimization Table

StepYield RangeKey Factor
Bromination60–80%Purity of starting material
Formylation50–70%Reaction temperature (0–5°C)
Methylation70–85%Base (NaH vs. K₂CO₃)

What are the key differences in reactivity between 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and its chloro or unsubstituted analogs?

Q. Comparative Reactivity

  • Bromine vs. Chlorine : Bromine’s larger atomic radius enhances leaving-group ability in nucleophilic substitutions (SNAr), while chlorine requires harsher conditions (e.g., CuI catalysis) .
  • Methyl Group Impact : The 1-methyl group increases steric hindrance, slowing C3-aldehyde reactions but stabilizing the ring against oxidation .

Q. Biological Activity Comparison

AnalogFGFR1 IC₅₀ (nM)Solubility (µg/mL)
4-Bromo50–10015
4-Chloro120–15020
No substituent>50050

What safety precautions are critical when handling this compound, particularly regarding its aldehyde functionality?

Q. Hazard Mitigation

  • Aldehyde Reactivity : Use PPE (gloves, goggles) to prevent skin/eye contact. Work in a fume hood due to volatility .
  • Bromine Handling : Avoid inhalation; store in amber vials under inert gas .
  • Waste Disposal : Quench with aqueous NaHSO₃ before disposal to neutralize aldehyde .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.